

Application Notes and Protocols for Intraperitoneal Injection of FC-116 In Vivo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FC-116

Cat. No.: B15614716

[Get Quote](#)

For Research Use Only.

Introduction

FC-116 is a novel indole-chalcone compound that has demonstrated significant antitumor activity, particularly in oxaliplatin-resistant metastatic colorectal cancer (mCRC) models.[1] It functions by interacting with microtubules, leading to a G2/M phase cell cycle arrest through the downregulation of cyclin B1 expression.[1] In vivo studies have shown that **FC-116** can potentially inhibit tumor growth in xenograft mouse models with no significant toxicity observed at effective doses.[1]

These application notes provide detailed protocols for the in vivo administration of **FC-116** via intraperitoneal (IP) injection in a mouse xenograft model of colorectal cancer. Also included are summaries of its efficacy and the established mechanism of action.

Data Presentation

In Vitro Efficacy of FC-116

Cell Line	Description	IC ₅₀ (nM)	Reference
HCT-116	Human Colorectal Carcinoma	4.52	[1]
CT26	Murine Colon Carcinoma	18.69	[1]
HCT-116/L	Oxaliplatin-Resistant Human Colorectal Carcinoma	Less sensitive than HCT-116 but more sensitive than oxaliplatin	[1]
HIEC	Normal Human Intestinal Epithelial Cells	Markedly less toxic than to mCRC cells	[1]

In Vivo Efficacy of FC-116 in HCT-116/L Xenograft Model

Treatment Group	Dosage	Administration Route	Tumor Weight Reduction (%)	Tumor Growth Inhibition (%)	Reference
FC-116	1.5 mg/kg/day	Intraperitoneal	45	Not Specified	[1]
FC-116	3 mg/kg/day	Intraperitoneal	78	65.96 (in HCT-116 xenografts)	[1]
Oxaliplatin (Control)	10 mg/kg/day	Intraperitoneal	40	Not Specified	[1]
Vehicle (Control)	N/A	Intraperitoneal	0	0	[1]

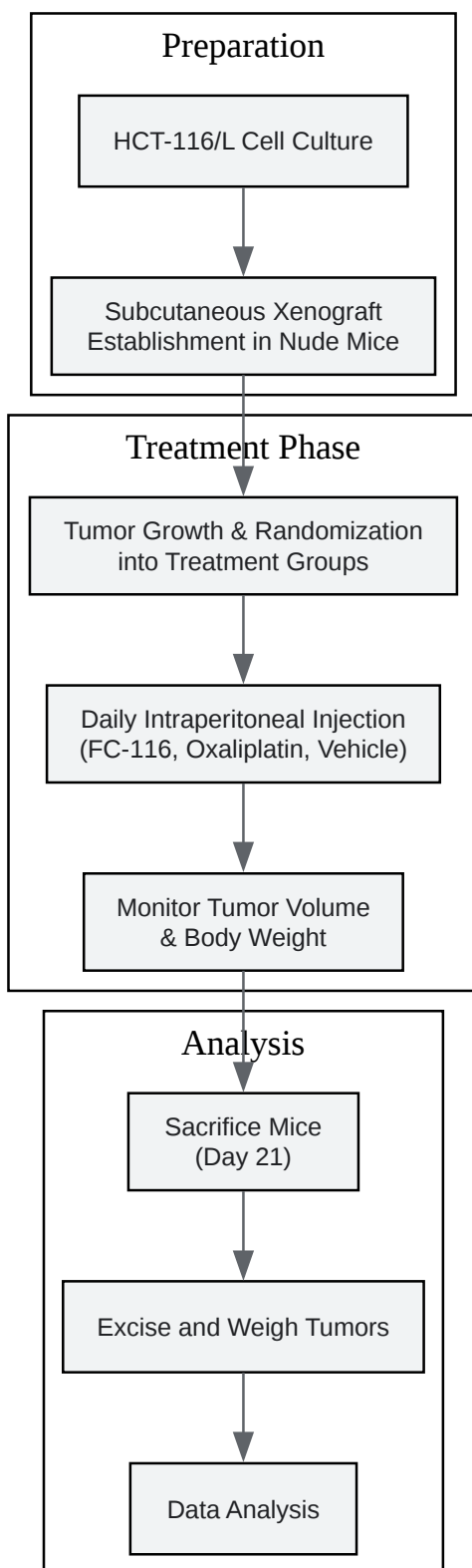
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **FC-116** and the general experimental workflow for in vivo studies.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FC-116**.



[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow for **FC-116** efficacy testing.

Experimental Protocols

Protocol 1: Formulation of FC-116 for Intraperitoneal Injection

FC-116 is a poorly water-soluble compound and requires a specific vehicle for in vivo administration.

Materials:

- **FC-116** compound
- Normal saline
- Carboxymethyl cellulose sodium (CMC-Na)
- Tween-80
- Castor oil
- Sterile, light-protected tubes
- Vortex mixer
- Sterile filter (0.22 μm)

Procedure:

- Prepare the vehicle solution by combining the following in a sterile, light-protected tube:
 - 0.5% Carboxymethyl cellulose sodium
 - 3% Tween-80
 - 1% Castor oil
 - Bring to final volume with normal saline.
- Vortex the mixture thoroughly until a homogenous suspension is formed.

- Weigh the required amount of **FC-116** to achieve the desired final concentrations (e.g., for 1.5 mg/kg and 3 mg/kg dosages).
- Add the weighed **FC-116** powder to the prepared vehicle.
- Vortex the mixture vigorously to suspend the compound.
- It is recommended to prepare the formulation fresh daily before administration.^[1]

Protocol 2: Establishment of HCT-116/L Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using the oxaliplatin-resistant HCT-116/L cell line in immunodeficient mice.

Materials:

- HCT-116/L colorectal cancer cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Sterile PBS
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Matrigel (optional, but can improve tumor take rate)
- Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
- Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

- Culture HCT-116/L cells in appropriate medium until they reach 70-80% confluency.

- Harvest the cells by washing with PBS, followed by trypsinization. Neutralize the trypsin with complete medium.
- Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 5×10^7 cells/mL.
- If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
- Anesthetize the mouse using an approved method.
- Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions with calipers every 2-3 days.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

Protocol 3: Intraperitoneal (IP) Injection of FC-116 in Mice

This protocol provides a general procedure for administering the prepared **FC-116** formulation via IP injection.

Materials:

- Prepared **FC-116** formulation
- Sterile syringes (1 mL) and needles (25-27 gauge)
- 70% ethanol or other suitable antiseptic
- Animal scale

Procedure:

- Weigh each mouse to determine the precise volume of the **FC-116** formulation to be injected based on the desired dosage (e.g., 1.5 mg/kg or 3 mg/kg).
- Gently restrain the mouse by grasping the loose skin over its neck and back, ensuring the animal is secure but can breathe comfortably.
- Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
- Locate the injection site in the lower right abdominal quadrant. This helps to avoid puncturing the cecum (located on the left side) or the urinary bladder.
- Swab the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
- Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
- Slowly and steadily inject the calculated volume of the **FC-116** formulation.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any immediate adverse reactions.
- Repeat the injection daily for the duration of the study (e.g., 21 days).[1]

Safety and Toxicology

In the HCT-116/L xenograft model, **FC-116** did not cause a noticeable loss of body weight in the treated mice, indicating no significant toxicity at the therapeutic doses of 1.5 mg/kg/day and 3 mg/kg/day.[1] Furthermore, **FC-116** was found to be significantly less toxic to normal human intestinal epithelial (HIEC) cells compared to metastatic colorectal cancer cells, suggesting a safer therapeutic window.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of FC-116 In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614716#intraperitoneal-injection-of-fc-116-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com